5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a bifunctional heterocyclic building block based on the 7-azaindole core, a scaffold frequently utilized in the development of kinase inhibitors. [1] Its primary procurement value lies in its two distinct and strategically positioned reactive sites: a bromine atom at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and a carboxylic acid at the 3-position, ideal for amide bond formation. This specific arrangement enables sequential, regioselective elaboration, making it a key intermediate for constructing complex, highly substituted therapeutic candidates targeting enzymes like Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptors (FGFR). [2]
Procuring a close analog, such as the non-brominated 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid or the C3-unsubstituted 5-bromo-7-azaindole, is often inefficient or synthetically unviable for targeted drug discovery programs. Using the non-brominated version eliminates the crucial C5 reaction handle, forcing a complete and often lower-yielding redesign of synthetic routes that rely on late-stage C5 diversification. [1] Conversely, starting with 5-bromo-7-azaindole necessitates the introduction of the C3 carboxylic acid functionality, a multi-step process that complicates the synthesis and reduces overall process efficiency compared to using the pre-functionalized target compound. The specific 5-bromo, 3-carboxy substitution pattern is therefore a deliberate choice to enable specific, high-yield synthetic sequences that are central to the preparation of targeted kinase inhibitors. [2]
A Chinese patent details a synthetic method where the methyl ester of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is used as the direct precursor to 5-bromo-7-azaindole. [1] The process involves heating the ester with a base, which results in hydrolysis and subsequent decarboxylation to yield the final product. This establishes the target compound's scaffold as a key, process-validated intermediate for manufacturing another widely used building block.
| Evidence Dimension | Precursor role in a patented synthesis |
| Target Compound Data | Serves as the key starting material (via its methyl ester) for 5-bromo-7-azaindole. |
| Comparator Or Baseline | Alternative multi-step routes to 5-bromo-7-azaindole from different starting materials. |
| Quantified Difference | Not applicable (process validation). |
| Conditions | Heating with a base in a suitable solvent, leading to hydrolysis and decarboxylation as per the patent disclosure. [<a href="https://patents.google.com/patent/CN108997340B/en" target="_blank">1</a>] |
This validates the compound's utility in a scalable chemical process, making it a reliable procurement choice for producing other high-value intermediates.
In the development of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, strategic modification of the 5-position was identified as essential for enhancing potency. [1] The rationale was to introduce a group at this position that could form a hydrogen bond with the glycine (G485) residue in the target kinase. This strategy led to the discovery of compound 4h, which exhibited an IC50 of 7 nM against FGFR1. In contrast, the parent compound 1, lacking this targeted C5-substituent, had significantly lower activity. Procuring the 5-bromo intermediate provides the necessary synthetic handle to execute this type of potency-enhancing modification.
| Evidence Dimension | Inhibitory Activity (IC50) against FGFR1 Kinase |
| Target Compound Data | Enables synthesis of C5-substituted analogs with high potency (e.g., compound 4h, IC50 = 7 nM). [<a href="https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02766a" target="_blank">1</a>] |
| Comparator Or Baseline | Parent scaffold without targeted C5-substitution (compound 1, IC50 > 2000 nM). [<a href="https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02766a" target="_blank">1</a>] |
| Quantified Difference | >285-fold increase in potency enabled by C5-functionalization. |
| Conditions | In vitro biochemical kinase assay for FGFR1. |
This demonstrates that the 5-bromo handle is not just a point of attachment, but a gateway to achieving the high target potency required for a viable drug candidate.
Research targeting Focal Adhesion Kinase (FAK) required the synthesis of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives to achieve submicromolar cellular inhibition. [1] The synthetic strategy relied on the ability to independently introduce three different substituents onto the 7-azaindole core. A building block like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is ideally suited for such a strategy, providing two orthogonal handles (C5-Br and C3-COOH) for sequential modification, enabling the systematic exploration of structure-activity relationships needed for lead optimization.
| Evidence Dimension | Synthetic versatility for scaffold decoration |
| Target Compound Data | Provides two distinct, pre-installed reactive sites (C5-Br, C3-COOH) for building molecular complexity. |
| Comparator Or Baseline | Mono-functionalized analogs (e.g., only C5-Br or only C3-COOH) which limit the scope of derivatization or require additional synthetic steps. |
| Quantified Difference | Not applicable (strategic advantage). |
| Conditions | Multi-step synthesis for medicinal chemistry lead optimization campaigns. [<a href="https://doi.org/10.1021/jm3016014" target="_blank">1</a>] |
This compound streamlines the synthesis of complex compound libraries, accelerating the drug discovery cycle by providing efficient access to diverse, highly-functionalized molecules.
For chemical synthesis groups requiring a validated and scalable route to 5-bromo-7-azaindole, this compound serves as a key precursor (via its ester) in a patented decarboxylation process. [1]
In medicinal chemistry campaigns targeting kinases like FGFR or FAK, this building block is the right choice when SAR data indicates that simultaneous or sequential modification at both the C5 and C3 positions is required to improve potency, selectivity, or pharmacokinetic properties. [REFS-2, REFS-3]
Ideal for synthetic chemists building focused libraries around the 7-azaindole core. The orthogonal reactivity of the bromo and carboxylic acid groups allows for the systematic generation of diverse analogs for screening in drug discovery and chemical biology.
Irritant